N-(4-fluorophenyl)-1-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
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Overview
Description
N-(4-FLUOROPHENYL)-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE is a synthetic organic compound. It belongs to the class of pyridazine derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach might include:
Formation of the Pyridazine Ring: Starting from a suitable dicarbonyl compound, the pyridazine ring can be formed through cyclization reactions.
Introduction of Fluorophenyl Groups: The fluorophenyl groups can be introduced via nucleophilic substitution reactions using appropriate fluorinated aromatic compounds.
Carbamoylation: The carbamoyl group can be introduced using reagents like isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyridazine ring or the fluorophenyl groups.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl groups may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including anti-inflammatory, anti-cancer, or antimicrobial properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorophenyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-FLUOROPHENYL)-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-6-OXO-1,4,5,6-TETRAHYDROPYRIDAZINE-3-CARBOXAMIDE: can be compared with other pyridazine derivatives, such as:
Uniqueness
The presence of fluorine atoms in the phenyl rings can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding interactions with biological targets.
Properties
Molecular Formula |
C19H16F2N4O3 |
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Molecular Weight |
386.4 g/mol |
IUPAC Name |
1-[2-(4-fluoroanilino)-2-oxoethyl]-N-(4-fluorophenyl)-6-oxo-4,5-dihydropyridazine-3-carboxamide |
InChI |
InChI=1S/C19H16F2N4O3/c20-12-1-5-14(6-2-12)22-17(26)11-25-18(27)10-9-16(24-25)19(28)23-15-7-3-13(21)4-8-15/h1-8H,9-11H2,(H,22,26)(H,23,28) |
InChI Key |
XIFWPYCDIOUMOK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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